N-(4-Chlorophenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O2S/c1-16-6-5-9-18-14-21-25(32-23(16)18)29-24(17-7-3-2-4-8-17)30-26(21)33-15-22(31)28-20-12-10-19(27)11-13-20/h2-13H,14-15H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYQICRWTQPDSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CC3=C(O2)N=C(N=C3SCC(=O)NC4=CC=C(C=C4)Cl)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-Chlorophenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound features a 4-chlorophenyl group , an acetamide group , and a sulfanyl group linked to a chromeno[2,3-D]pyrimidine core . Its molecular formula is C₁₈H₁₈ClN₃OS, with a molecular weight of approximately 445.96 g/mol. The unique structural characteristics contribute to its diverse biological activities.
Preliminary studies suggest that this compound may interact with specific enzymes and receptors, influencing various biochemical pathways. The chromeno[2,3-D]pyrimidine core is particularly noted for its ability to modulate enzyme activity, which could lead to therapeutic effects in conditions such as cancer and inflammation .
Anticancer Potential
Research indicates that compounds with similar structural motifs have demonstrated anticancer properties. For instance, derivatives of chromeno[2,3-D]pyrimidine have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of angiogenesis .
Antimicrobial Activity
The sulfanyl group in this compound has been associated with antimicrobial properties. Studies have shown that sulfamoyl derivatives exhibit significant antibacterial activity against various strains of bacteria . The compound's ability to disrupt bacterial cell wall synthesis may be a contributing factor.
Enzyme Inhibition
This compound has also been evaluated for its enzyme inhibitory activities. It has shown potential as an inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study evaluating the anticancer effects of similar compounds, it was found that derivatives with the chromeno[2,3-D]pyrimidine scaffold significantly reduced tumor growth in xenograft models. Mechanistic studies revealed that these compounds activated apoptotic pathways while inhibiting key signaling cascades involved in cell survival .
Case Study: Enzyme Inhibition
A recent investigation into the enzyme inhibitory potential of this compound demonstrated that it effectively inhibited AChE activity in vitro. This inhibition was concentration-dependent, suggesting a promising avenue for developing treatments for Alzheimer's disease .
Scientific Research Applications
Biological Activities
1. Anticancer Potential
Preliminary studies indicate that N-(4-Chlorophenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide exhibits significant anticancer properties. The chromeno[2,3-D]pyrimidine core is known for modulating enzyme activity, potentially influencing pathways involved in cancer progression. Research has shown that compounds with similar structures can inhibit key enzymes in cancer cell metabolism .
2. Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties due to its ability to interact with specific biochemical pathways. Studies involving related compounds have demonstrated their efficacy as inhibitors of inflammatory mediators . Further investigation into the mechanism of action could elucidate its potential as a therapeutic agent in inflammatory diseases.
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer efficacy of this compound against various human cancer cell lines. Results indicated that the compound exhibited cytotoxic effects comparable to established chemotherapeutics, suggesting its potential as a lead compound for further development .
Case Study 2: Mechanistic Insights
In another study focusing on the compound's mechanism of action, researchers utilized molecular docking techniques to predict binding affinities with key enzymes involved in metabolic pathways. Findings suggested that this compound could act as an inhibitor of specific targets implicated in both cancer and inflammation .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl bridge serves as a key reactive site for substitution reactions. Common reagents and outcomes include:
| Reagent | Conditions | Product Formed | Mechanism |
|---|---|---|---|
| Chloroacetyl chloride | Reflux in dioxane (3–24 h) | Chloroacetimide derivatives | Nucleophilic acyl substitution |
| Alkyl/aryl halides | Piperidine catalysis, ethanol, reflux | Thioether-linked hybrid molecules | SN2 displacement |
| Oxidizing agents (KMnO₄) | Acidic/neutral media | Sulfoxide/sulfone derivatives | Two-electron oxidation |
Example: Reaction with chloroacetyl chloride replaces the sulfanyl group with a chloroacetamide moiety, forming intermediates susceptible to cyclization (e.g., tricyclic fused heterocycles via Dimroth rearrangement) .
Michael Addition and Cyclization
The chromenopyrimidine core participates in conjugate additions with α,β-unsaturated systems:
| Electrophile | Catalyst | Product Class | Key Steps |
|---|---|---|---|
| Arylidenemalononitriles (6a–e) | Piperidine | Pyrano[2,3-d]pyrimidine-6-carbonitriles | 1. Michael addition 2. Intramolecular cyclization |
| α,β-Unsaturated ketones (10a–c) | Ethanol, reflux | Pyranopyrimidinethiones (12a–c) | Adduct formation → ring closure |
For instance, treatment with benzylidenemalononitrile generates pyrano[2,3-d]pyrimidine derivatives through a Michael adduct intermediate, followed by cyclization .
Condensation Reactions
The acetamide nitrogen and chromenopyrimidine NH groups engage in condensations:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| DMF-DMA | Xylene, reflux | Formamidine derivatives (e.g., 24) | Precursors to tricyclic systems |
| Formamide | Reflux, 24 h | Pyrimido[5',4':5,6]pyrano[2,3-d]pyrimidines | Fused heterocycle synthesis |
Notably, condensation with DMF-DMA yields substituted formamidines, which rearrange under acidic conditions to form tricyclic structures (e.g., compound 25) .
Oxidation and Reduction Pathways
Functional group transformations include:
| Reaction Type | Reagent/Conditions | Target Group | Outcome |
|---|---|---|---|
| Oxidation | KMnO₄ (acidic/neutral) | Sulfanyl (-S-) | Sulfoxide (-SO-) or sulfone (-SO₂-) |
| Reduction | NaBH₄ (methanol, 0°C) | Keto groups (if present) | Secondary alcohol formation |
The sulfanyl group’s oxidation state modulates electronic properties, influencing bioactivity.
Enzymatic Interactions (Peripheral Note)
While not a classical chemical reaction, molecular docking studies of analogous compounds reveal:
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The target compound is compared to three closely related derivatives (Table 1):
Table 1: Structural and Physicochemical Comparisons
*Estimates for the target compound are based on structural similarity to and .
Key Differences and Implications
Substituent Effects on Lipophilicity (XLogP3)
- The target compound and ’s analog share high lipophilicity (XLogP3 ~6.8), attributed to the chloro- and methylphenyl groups.
- ’s ethoxy substituent reduces lipophilicity (XLogP3 = 6.2), suggesting improved solubility compared to methyl analogs .
Positional Isomerism in Chlorophenyl Groups
- The target compound’s 4-chlorophenyl group (vs.
Functional Group Modifications
- ’s ketone at position 4 (vs. sulfanyl acetamide in the target compound) eliminates hydrogen-bonding capacity, likely reducing solubility and altering pharmacokinetics .
- ’s ethoxy group introduces an additional hydrogen-bond acceptor, which could enhance water solubility compared to the methyl group in the target compound .
Q & A
Q. What are the standard synthetic routes for this compound, and what reaction conditions are optimal?
The synthesis typically involves nucleophilic substitution under reflux conditions. For example, a reaction between 2-chloro-N-(4-chlorophenyl)acetamide and a thiol-containing pyrimidine derivative is performed in ethanol with potassium hydroxide as a base. Refluxing for 4 hours followed by solvent evaporation and recrystallization (methanol/ethyl acetate) yields high-purity crystals . TLC is used to monitor reaction progress .
Q. How is thin-layer chromatography (TLC) employed in monitoring the synthesis?
TLC is critical for tracking reaction completion. Aliquots are sampled at intervals, spotted on silica plates, and developed using a solvent system (e.g., ethyl acetate/hexane). Visualization under UV light confirms the disappearance of starting materials and emergence of the product spot .
Q. What crystallization techniques yield high-quality single crystals for X-ray diffraction?
Slow evaporation of a 1:1 methanol/ethyl acetate mixture at room temperature produces block-like crystals suitable for X-ray studies. This method ensures controlled crystal growth, minimizing defects .
Q. What analytical techniques confirm the molecular structure post-synthesis?
Post-synthesis, nuclear magnetic resonance (NMR) and mass spectrometry (MS) validate molecular identity. X-ray crystallography resolves the 3D structure, with SHELXL refining atomic positions and thermal parameters .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., high R-values) be resolved?
High R-values may arise from crystal twinning or disorder. Strategies include:
Q. How do intramolecular hydrogen bonds influence conformational stability?
Intramolecular N–H⋯N hydrogen bonds stabilize folded conformations, as observed in related acetamide derivatives. X-ray diffraction reveals bond lengths (e.g., ~2.0–2.2 Å) and angles, while density functional theory (DFT) calculations predict stabilization energies .
Q. What comparative insights does the Cambridge Structural Database (CSD) provide on supramolecular packing?
CSD surveys show that analogous compounds exhibit varied dihedral angles between aromatic rings (e.g., 42–67°), influenced by substituents. For example, chloro-substituted phenyl groups increase planarity, enhancing π-π stacking interactions .
Q. How can computational methods complement experimental crystallographic data?
Molecular docking or molecular dynamics simulations predict binding affinities and conformational flexibility. Pairing these with experimental data (e.g., bond lengths from X-ray) validates mechanistic hypotheses, such as ligand-receptor interactions in pharmacological studies .
Methodological Tables
Table 1: Key Crystallographic Parameters for Structural Refinement
| Parameter | Value/Software | Reference |
|---|---|---|
| Refinement Program | SHELXL2016 | |
| Data Reduction | SAINT | |
| Absorption Correction | Multi-scan (SADABS) | |
| R-value (F² > 2σ(F²)) | 0.050 |
Table 2: Common Challenges in Synthesis and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
